1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
CAS No.: 1223950-01-3
Cat. No.: VC5176286
Molecular Formula: C22H22N2OS
Molecular Weight: 362.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223950-01-3 |
|---|---|
| Molecular Formula | C22H22N2OS |
| Molecular Weight | 362.49 |
| IUPAC Name | [2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C22H22N2OS/c1-16-9-8-12-18(15-16)19-21(26)24(20(25)17-10-4-2-5-11-17)22(23-19)13-6-3-7-14-22/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3 |
| Standard InChI Key | OVAVNRJUKWYAQF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=CC=C4 |
Introduction
Spirocyclic compounds, including diazaspiro derivatives, have garnered significant attention due to their unique structural features and potential biological activities. The compound 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a member of the diazaspiro family, characterized by its spiro junction between a cyclohexane ring and a diazacyclic system. This article explores the synthesis, characterization, and potential applications of this compound.
Key Features
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Spirocyclic Core: The spiro [4.5] decane framework provides rigidity and three-dimensionality.
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Thione Group: The sulfur atom contributes to electron density and may enhance reactivity toward nucleophiles.
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Substituents: The benzoyl and methylphenyl groups influence lipophilicity and steric properties.
| Property | Value/Description |
|---|---|
| Molecular Weight | Approx. 350–400 g/mol (estimated) |
| Solubility | Likely soluble in organic solvents like DMSO or chloroform |
| Functional Groups | Benzoyl, methylphenyl, thione |
Synthetic Route
The synthesis of this compound likely involves:
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Formation of the spirocyclic core via cyclization reactions.
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Introduction of the benzoyl group through acylation using benzoyl chloride or an equivalent reagent.
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Incorporation of the thione group by thiation of a precursor ketone or lactam.
A general synthetic scheme could include:
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Base-catalyzed cyclization of an amine with a diketone or lactam.
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Thiation using Lawesson's reagent or phosphorus pentasulfide.
Characterization
The characterization of this compound can be achieved through standard analytical techniques:
Spectroscopic Analysis
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NMR (1H and 13C): To identify chemical shifts corresponding to aromatic protons, spiro carbons, and thione functionality.
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IR Spectroscopy: To confirm the presence of C=S (thione) stretching vibrations (~1200–1300 cm⁻¹).
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
Example Data Table
| Technique | Observed Peaks/Values |
|---|---|
| IR (cm⁻¹) | ~1200–1300 (C=S), ~1600 (C=O) |
| 1H NMR (ppm) | ~7.0–8.0 (aromatic), ~2.5–3.5 (methyl) |
| 13C NMR (ppm) | ~180 (C=S), ~130–140 (aromatic carbons) |
Pharmaceutical Relevance
Spirocyclic compounds with thione groups are known for:
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Antimicrobial activity: Sulfur-containing groups may disrupt microbial enzymes.
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Anticancer properties: Spiro frameworks can interact with DNA or proteins.
Material Science
The rigid structure of such compounds may find use in:
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Molecular scaffolds for supramolecular chemistry.
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Precursors for polymer synthesis.
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